
Navitoclax
Overview
Description
Navitoclax, also known as ABT-263, is an experimental orally active anti-cancer drug. It is a small molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of proteins, which are key regulators of apoptosis (programmed cell death). This compound is being studied for its potential to treat various types of cancer, including lymphomas and solid tumors .
Preparation Methods
Navitoclax is synthesized through a multi-step chemical process. The synthetic route involves the condensation of the carboxy group of 4-{4-[(4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro[biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid with the amino group of 4-{[(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethyl)sulfonylbenzenesulfonamide . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
Navitoclax undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur-containing moiety.
Reduction: Reduction reactions can occur at the nitro groups present in the compound.
Substitution: this compound can participate in substitution reactions, especially at the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Navitoclax has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Bcl-2 family of proteins and their role in apoptosis.
Biology: Investigated for its ability to induce apoptosis in cancer cells, making it a valuable compound for cancer research.
Medicine: Studied in clinical trials for the treatment of various cancers, including lymphomas and solid tumors.
Industry: Potential applications in the pharmaceutical industry for the development of new cancer therapies
Mechanism of Action
Navitoclax targets the Bcl-2 family of proteins, which are major negative regulators of apoptosis. These proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to pro-apoptotic proteins (Bax, Bak) and preventing them from initiating the cell death pathway. By inhibiting the Bcl-2 family proteins, this compound promotes the release of pro-apoptotic factors, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Navitoclax is similar to other Bcl-2 inhibitors such as Obatoclax and Venetoclax. it has unique properties that distinguish it from these compounds:
Obatoclax: Another Bcl-2 inhibitor, but this compound has a broader spectrum of activity, targeting Bcl-2, Bcl-xL, and Bcl-w.
Venetoclax: A more selective Bcl-2 inhibitor, primarily targeting Bcl-2, whereas this compound targets multiple Bcl-2 family proteins .
This compound’s ability to inhibit multiple Bcl-2 family proteins makes it a versatile and potent anti-cancer agent, although it also leads to dose-limiting side effects such as thrombocytopenia .
Biological Activity
Navitoclax, also known as ABT-263, is a potent oral inhibitor targeting the B-cell lymphoma-2 (BCL-2) family of proteins, which play a crucial role in regulating apoptosis. This compound has shown promise in treating various malignancies, particularly hematological cancers such as chronic lymphocytic leukemia (CLL) and small cell lung cancer (SCLC). It operates by disrupting the anti-apoptotic activity of BCL-2 proteins, thereby promoting programmed cell death in cancer cells.
This compound primarily binds to and inhibits several anti-apoptotic BCL-2 family members, including BCL-2, BCL-xL, and BCL-w. The binding occurs at the BH3-binding domain, which allows pro-apoptotic proteins to engage with their targets, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent release of cytochrome c into the cytoplasm. This process activates caspases and triggers the intrinsic apoptosis pathway.
Key Mechanistic Insights
- Binding Affinity : this compound exhibits high affinity for BCL-2 and BCL-xL but has minimal interaction with MCL-1, which is significant for its therapeutic application in cancers that are resistant due to MCL-1 expression .
- Induction of Apoptosis : Studies have demonstrated that this compound induces apoptosis in various cancer cell lines by facilitating BAX translocation and cytochrome c release .
In Vitro Studies
This compound has been tested extensively in vitro across multiple tumor types. Research indicates that it can effectively induce apoptosis in CLL cells and solid tumors when used alone or in combination with other chemotherapeutics.
Table 1: Summary of In Vitro Findings
Tumor Type | Response to this compound | Mechanism of Action |
---|---|---|
Chronic Lymphocytic Leukemia | Significant Apoptosis | Displacement of BIM from BCL-2 |
Small Cell Lung Cancer | Dose-dependent response | Activation of BAX and caspase pathways |
Follicular Lymphoma | Moderate response | Inhibition of anti-apoptotic signals |
In Vivo Studies
In vivo studies using xenograft models have confirmed the efficacy of this compound in reducing tumor growth. For instance, daily oral administration has shown significant tumor suppression in SCLC models .
Case Study: SCLC Xenograft Model
- Study Design : Mice bearing SCLC xenografts were treated with varying doses of this compound.
- Results : A dose-dependent reduction in tumor volume was noted, with dosages between 25–50 mg/kg resulting in substantial tumor inhibition .
Clinical Trials and Findings
This compound has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy.
Phase I and II Trials
- Phase I Study : Focused on safety and optimal dosing with a maximum tolerated dose (MTD) identified at 325 mg when combined with gemcitabine. Adverse events included thrombocytopenia and gastrointestinal disturbances .
- Phase II Study : Investigated this compound as a single agent in patients with advanced CLL. Results showed partial responses in a small percentage of patients, indicating limited single-agent efficacy but potential for combination therapies .
TRANSFORM-1 Trial
The TRANSFORM-1 trial evaluated this compound in combination with ruxolitinib for patients with myelofibrosis. Key findings include:
- Spleen Volume Reduction : Achieved at a significantly higher rate (63.2%) compared to placebo (31.5%) at week 24.
- Safety Profile : Common adverse effects included thrombocytopenia and anemia; however, these were manageable .
Table 2: TRANSFORM-1 Trial Results Summary
Endpoint | This compound + Ruxolitinib | Placebo + Ruxolitinib |
---|---|---|
Spleen Volume Reduction Rate | 63.2% | 31.5% |
Total Symptom Score Improvement | Not met | N/A |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Navitoclax in inducing apoptosis, and how is this utilized in experimental cancer models?
this compound inhibits anti-apoptotic BCL-2 family proteins (BCL-xL, BCL-2, BCL-w) with Ki values ≤1 nM, promoting mitochondrial outer membrane permeabilization and caspase activation . In preclinical models, this mechanism is leveraged by administering this compound at doses calibrated to tumor type and microenvironment. For example, in vitro studies often use 0.1–1 µM concentrations to induce apoptosis in hematologic malignancies, while in vivo xenograft models require 50–100 mg/kg/day dosing to achieve therapeutic plasma levels .
Q. What are the standard in vitro and in vivo dosing protocols for this compound in preclinical studies?
Q. How do researchers validate target engagement of this compound in cellular assays?
Target engagement is confirmed via immunoblotting for BCL-2/BCL-xL protein suppression and downstream markers like cleaved PARP or cytochrome c release. Co-treatment with ABT-199 (a BCL-2-selective inhibitor) can isolate BCL-xL-specific effects . Flow cytometry is used to quantify apoptotic cells (Annexin V+/PI−) in treated vs. control cohorts .
Advanced Research Questions
Q. What methodologies address conflicting data on this compound efficacy in liquid vs. solid tumors?
Discrepancies arise from tumor microenvironment differences (e.g., stromal cell interactions in solid tumors) and variable expression of BCL-2 family proteins. Researchers employ single-cell RNA sequencing to map BCL-2/BCL-xL expression heterogeneity and prioritize tumors with high BCL-xL dependency . For solid tumors, combination therapies with BH3 mimetics or senolytics (e.g., dasatinib) are tested to overcome resistance .
Q. How can researchers optimize this compound combination regimens with JAK inhibitors like Ruxolitinib in myelofibrosis models while managing thrombocytopenia risks?
In the REFINE trial, this compound (50–150 mg/day) combined with Ruxolitinib improved bone marrow fibrosis (BMF) and variant allele frequency (VAF) reduction in 34 myelofibrosis patients. To mitigate thrombocytopenia, staggered dosing (e.g., this compound administered after platelet recovery post-Ruxolitinib) and thrombopoietin agonists are evaluated . Preclinical models use genetic knockout of BCL-xL in megakaryocytes to study platelet-sparing strategies .
Q. What experimental approaches resolve contradictory findings between this compound’s pro-apoptotic efficacy in vitro and limited clinical translation?
Discrepancies often stem from poor pharmacokinetic/pharmacodynamic (PK/PD) alignment in humans. Researchers use patient-derived xenografts (PDX) with humanized liver models to simulate human metabolism. Phase Ib trials incorporate biomarker-driven adaptive designs (e.g., monitoring BCL-2/BCL-xL expression via circulating tumor DNA) to refine dosing .
Q. How do senescence models inform this compound’s role in aging-related diseases beyond oncology?
In aged mice, this compound (50 mg/kg, 3x/week for 4 weeks) cleared senescent neurons, improving hippocampal neurogenesis and memory. Researchers quantify senescence via β-galactosidase staining and p16INK4a expression. However, dosing must balance senolytic effects against BCL-xL-dependent cell survival in non-target tissues .
Q. Methodological Considerations
Q. What statistical frameworks are optimal for analyzing this compound combination therapy data with high inter-patient variability?
Bayesian hierarchical models are recommended to account for variability in drug response. For example, in myelofibrosis trials, posterior probabilities of VAF reduction are calculated using Markov chain Monte Carlo (MCMC) methods, integrating baseline mutation burden and prior treatment history .
Q. How should researchers design experiments to distinguish this compound’s on-target effects from off-target toxicity?
Use isogenic cell lines with CRISPR-mediated BCL-xL/BCL-2 knockouts as controls. In vivo, employ conditional knockout models (e.g., Vav-Cre; Bcl-xLfl/fl mice) to isolate hematopoietic-specific effects. Off-target toxicity is assessed via transcriptomic profiling (RNA-seq) of treated vs. untreated tissues .
Q. Data Interpretation and Reproducibility
Q. How can conflicting results from DNA methylation studies involving this compound be reconciled?
Contradictory findings (e.g., hypermethylation in peripheral blood vs. hypomethylation in tumor tissue) may reflect cell-type-specific epigenetic regulation. Researchers should perform cell-sorting (e.g., CD45+ depletion) before bisulfite sequencing and validate results in orthogonal cohorts .
Q. What criteria establish this compound’s synergistic vs. additive effects in combination therapies?
Synergy is quantified using the Chou-Talalay combination index (CI): CI <1 indicates synergy. For example, this compound + bendamustine-rituximab (BR) in lymphoma models showed CI = 0.3–0.7, with caspase-3 activation as a key mechanistic endpoint .
Properties
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYAXFNOILIKPP-KXQOOQHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H55ClF3N5O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042640 | |
Record name | ABT-263 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
974.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Navitoclax targets the Bcl-2 family of proteins, the major negative regulators of apoptosis. The Bcl-2 proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to two other groups of proteins-the executioners (Bax, Bak) that actually start the destruction pathway, and the sentinel proteins. Cancer cells frequently overexpress the Bcl-2-like proteins, and thus, when they sustain DNA damage-from radiation, for example-they continue growing. Preventing the Bcl-2-like proteins from binding to the executioners might be able to trigger cell death in the tumor. | |
Record name | Navitoclax | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12340 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
923564-51-6 | |
Record name | ABT 263 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923564-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Navitoclax [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923564516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Navitoclax | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12340 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAVITOCLAX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKJ5VVK2WD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.